N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide

Catalog No.
S3066167
CAS No.
306979-33-9
M.F
C19H14FN3O
M. Wt
319.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluoroben...

CAS Number

306979-33-9

Product Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide

Molecular Formula

C19H14FN3O

Molecular Weight

319.339

InChI

InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24)

InChI Key

LFVCCTHLMSUCNZ-UHFFFAOYSA-N

SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F

solubility

not available
  • Kinase Inhibition

    The core benzo[h]quinazolin-2-yl scaffold is present in several known kinase inhibitors []. This suggests that N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide could be explored for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes. Kinase inhibitors are a valuable class of drugs used in the treatment of cancer and other diseases [].

  • Medicinal Chemistry Lead Compound

    The molecule possesses functional groups commonly used in medicinal chemistry, such as the amide and the fluorophenyl moieties. This suggests it could serve as a starting point for the development of new drugs with various therapeutic targets []. Researchers might modify the structure of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide to improve its potency, selectivity, and other drug-like properties.

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is a chemical compound characterized by its unique structure, which combines a 5,6-dihydrobenzo[h]quinazoline moiety with a 4-fluorobenzenecarboxamide group. This compound belongs to the class of quinazolines, which are known for their diverse biological activities and potential therapeutic applications. The presence of both the quinazoline and the fluorobenzene functionalities contributes to its chemical reactivity and biological profile.

Typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom on the 4-fluorobenzenecarboxamide can undergo nucleophilic substitution reactions, allowing for modifications at this position.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitutions, leading to further functionalization.

Compounds related to N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide have been reported to exhibit a range of biological activities. Quinazolines are known for their:

  • Anticancer Properties: Many derivatives show activity against various cancer cell lines.
  • Anti-inflammatory Effects: Some compounds in this class possess anti-inflammatory properties comparable to established drugs like indomethacin .
  • Antiplatelet Activity: Certain derivatives have demonstrated potent antiplatelet effects, making them candidates for cardiovascular applications .

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The initial formation of the quinazoline scaffold through condensation of appropriate amino compounds with carbonyl precursors.
  • Fluorination: Introduction of the fluorine atom into the benzene ring using fluorinating agents.
  • Amidation: Coupling of the resulting carboxylic acid with an amine to form the final amide product.

These steps may utilize various catalysts and reaction conditions to optimize yields and selectivity.

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and inflammatory diseases.
  • Biological Research: For studying mechanisms of action related to quinazoline derivatives in cellular pathways.
  • Material Science: Exploring its properties in the development of novel materials due to its unique chemical structure.

Interaction studies involving N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide focus on its binding affinities and mechanisms of action with biological targets. These studies may include:

  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes involved in cancer progression or inflammation.
  • Cell Line Studies: Assessing cytotoxicity and mechanism of action in various cancer cell lines.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5,6-Dihydrobenzo[h]quinazolineBasic quinazoline structureExhibits strong biological activity
4-FluoroanilineAmino-substituted fluorobenzeneSimpler structure; used in dye synthesis
QuinazolineCore structure without additional substituentsBroad spectrum of pharmacological activities
2-AminoquinazolineAmino group at position 2Known for neuroprotective effects

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide is unique due to its specific combination of a dihydrobenzoquinazoline core and a fluorinated aromatic ring, which may enhance its biological activity compared to simpler analogs.

XLogP3

3.4

Dates

Last modified: 04-14-2024

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